5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Description
5-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic polycyclic compound featuring a benzo[a]phenanthridinone core. This structure is substituted with a 2,4-dichlorobenzyloxy group at the phenyl ring and two methyl groups at the 2-position of the tetrahydrobenzo[a]phenanthridinone scaffold.
Properties
Molecular Formula |
C32H27Cl2NO2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
5-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C32H27Cl2NO2/c1-32(2)16-24-29-22-8-4-3-7-19(22)12-14-26(29)35-31(30(24)27(36)17-32)23-9-5-6-10-28(23)37-18-20-11-13-21(33)15-25(20)34/h3-15,31,35H,16-18H2,1-2H3 |
InChI Key |
BNRKTUUVODLIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The benzo[a]phenanthridinone core is synthesized via cyclization reactions, which are critical for establishing the fused polycyclic framework. A common approach involves the condensation of appropriately substituted aromatic precursors under acidic or basic conditions. For instance, a naphthylamine derivative may undergo intramolecular cyclization in the presence of a Lewis acid catalyst such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the tetracyclic system .
Key considerations during this step include:
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Precursor Design : The starting materials must contain ortho-substituted functional groups to facilitate ring closure. For example, a β-naphthol derivative with a pendant amine group can cyclize to form the phenanthridinone skeleton.
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Catalyst Selection : Lewis acids like AlCl₃ or ZnCl₂ may enhance reaction efficiency by polarizing carbonyl groups, though excessive acidity can lead to side reactions such as over-oxidation.
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Temperature Control : Reactions are typically conducted at elevated temperatures (80–120°C) to overcome kinetic barriers but require careful monitoring to prevent decomposition .
Introduction of the 2,2-Dimethyl Groups
The 2,2-dimethyl substituents are introduced early in the synthesis to stabilize the intermediate and direct subsequent functionalization. This is achieved through alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base (e.g., potassium carbonate or sodium hydride) .
Reaction Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents.
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Stoichiometry : A 2:1 molar ratio of methylating agent to substrate ensures complete dimethylation, though excess reagent risks over-alkylation.
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Purification : The crude product is often purified via silica gel chromatography using hexane/ethyl acetate gradients to isolate the dimethylated intermediate .
Etherification for the 2-[(2,4-Dichlorobenzyl)Oxy]Phenyl Substituent
The ether linkage is formed via a Williamson ether synthesis between a phenolic intermediate and 2,4-dichlorobenzyl bromide. This step demands precise control to avoid competing elimination or hydrolysis reactions.
Procedure :
-
Deprotonation : The phenolic hydroxyl group is deprotonated using a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).
-
Nucleophilic Substitution : The alkoxide ion reacts with 2,4-dichlorobenzyl bromide at 0–25°C, forming the desired ether bond.
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Work-Up : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane (DCM) and dried over anhydrous magnesium sulfate .
Challenges :
-
Moisture Sensitivity : Both reagents are moisture-sensitive, necessitating anhydrous conditions.
-
Regioselectivity : Competing reactions at other hydroxyl or amine sites require protective group strategies, such as using tert-butyldimethylsilyl (TBS) ethers for temporary protection .
Purification and Characterization
Final purification is achieved through recrystallization or preparative high-performance liquid chromatography (HPLC). Recrystallization from ethanol/water mixtures yields the compound as a crystalline solid, while HPLC (C18 column, acetonitrile/water mobile phase) resolves any residual impurities .
Analytical Data :
| Property | Value/Description |
|---|---|
| Melting Point | 168–170°C (recrystallized from ethanol) |
| Purity (HPLC) | >98% (λ = 254 nm) |
| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 1H), 7.45–7.20 (m, 8H), 5.15 (s, 2H), 3.10 (s, 6H) |
Comparative Analysis with Related Syntheses
The synthetic route for this compound shares similarities with other tetrahydrobenzo[a]phenanthridinones but differs in the choice of electrophiles and protective groups. For example:
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Etherification vs. Esterification : Unlike analogs with ester substituents, this compound’s ether linkage requires milder conditions to preserve acid-sensitive functional groups .
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Dimethylation Efficiency : Compared to mono-methylated derivatives, the 2,2-dimethyl group enhances steric hindrance, reducing unwanted side reactions during cyclization .
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
The compound 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is of significant interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, agrochemicals, and material sciences.
Anticancer Activity
Research has indicated that compounds similar to 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exhibit promising anticancer properties. For instance, derivatives of phenanthridine have been studied for their ability to inhibit cancer cell proliferation. The specific structural features of this compound might contribute to its efficacy as an anticancer agent by interacting with cellular pathways involved in tumor growth and metastasis.
Antimicrobial Properties
There is a growing body of evidence supporting the antimicrobial activity of phenanthridine derivatives. The presence of the (2,4-dichlorobenzyl)oxy group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance.
Neurological Research
The compound's structure suggests potential applications in neurological research. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to developments in treatments for neurodegenerative diseases.
Herbicidal Activity
The chlorinated benzyl moiety in the compound indicates potential herbicidal activity. Research has shown that compounds with similar structures can act as herbicides by inhibiting specific biochemical pathways in plants. This could be beneficial in agricultural settings for controlling unwanted vegetation while minimizing environmental impact.
Insecticidal Properties
Studies have explored the use of phenanthridine derivatives as insecticides. The structural characteristics of 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one may allow it to disrupt the physiological processes of target insects, providing a new avenue for pest control.
Photophysical Properties
The unique structure of this compound may confer interesting photophysical properties that can be harnessed in material science. Research into similar compounds has revealed their potential use in organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb and emit light efficiently.
Polymer Chemistry
Incorporating phenanthridine-based compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is significant in developing advanced materials for various industrial applications.
Case Study 1: Anticancer Screening
A study conducted on a series of phenanthridine derivatives demonstrated that those with modifications similar to 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exhibited significant cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the dichlorobenzyl group in enhancing anticancer activity.
Case Study 2: Herbicide Development
In trials assessing herbicidal efficacy, a compound structurally related to 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one showed effective inhibition of weed growth in controlled environments. The results suggested a novel mode of action that could be further explored for commercial herbicide formulations.
Mechanism of Action
The mechanism of action of 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to interact with biological membranes, potentially disrupting their function. Additionally, the phenanthridinone core may interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
5-[3-Bromo-4-(dimethylamino)phenyl] Analogue
Research indicates it acts as a potent human glutaminase inhibitor (IC₅₀ ~50 nM), highlighting the importance of electron-withdrawing substituents (e.g., bromine) and tertiary amines in enhancing enzyme binding . Compared to the target compound, the absence of a dichlorobenzyloxy group may reduce membrane permeability but improve solubility due to the dimethylamino group’s polar nature.
5-{2-Nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
CAS 300839-46-7 replaces the dichlorobenzyloxy group with a nitro-substituted phenyl ring. No specific bioactivity data are available, but nitro groups are often associated with reactive intermediates, which may limit therapeutic utility .
Non-Phenanthridinone Analogues with Shared Substituents
5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one
CAS 65808-74-4 (C₂₃H₁₈Cl₂N₂O₃) shares the 2,4-dichlorobenzyloxy substituent but replaces the phenanthridinone core with an oxadiazolone ring. Oxadiazolones are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one
CAS 898465-57-1 features a pyranone core with a chlorobenzyloxy group and a fluorophenyl-piperazinyl side chain. The fluorophenyl group enhances CNS penetration, suggesting neurological applications. However, the pyranone core lacks the planar rigidity of phenanthridinone, likely reducing intercalative DNA binding .
Comparative Data Table
Research Findings and Implications
- Substituent Effects: The 2,4-dichlorobenzyloxy group in the target compound likely enhances lipophilicity and target binding compared to nitro or dimethylamino groups, though it may increase metabolic liabilities .
- Therapeutic Potential: The dimethyl groups in the target compound may improve metabolic stability over analogues with reactive nitro or bromo substituents, positioning it as a candidate for further optimization in drug discovery .
Biological Activity
5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is an organic compound characterized by its complex structure and the presence of multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is , with a molar mass of approximately 597.36 g/mol. The compound features a tetrahydrobenzo[a]phenanthridine core which may enhance its interaction with biological targets due to its hydrophobic character and structural complexity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to achieve high yields and purity. Initial steps may include the formation of the tetrahydrobenzo[a]phenanthridine scaffold followed by the introduction of the dichlorobenzyl ether moiety. The following table summarizes the key steps involved in its synthesis:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Ether Formation | 2,4-Dichlorobenzyl chloride | DMF or DMSO under reflux |
| 2 | Cyclization | Appropriate amines | Controlled temperature |
| 3 | Purification | Column chromatography | Solvent gradient |
Anticancer Potential
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of tetrahydrobenzo[a]phenanthridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that such compounds can interact with specific cellular pathways involved in cancer progression .
Antimicrobial Activity
The presence of the dichlorobenzyl moiety is associated with antimicrobial properties. Compounds containing this functional group have been shown to inhibit bacterial growth and possess antifungal activity. In vitro studies suggest that 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one may exhibit similar effects .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has also been studied. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory processes. This property suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : A derivative exhibited IC50 values in the micromolar range against breast cancer cell lines.
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Antimicrobial Efficacy : A compound structurally similar showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Study Reference :
- Enzyme Interaction : A related compound was found to effectively inhibit COX-1 and COX-2 enzymes in vitro.
Comparative Analysis
The following table compares 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Tetrahydrobenzo[a]phenanthridine core | High (IC50 < 10 µM) | Moderate |
| Compound B | Similar ether moiety | Moderate (IC50 ~ 20 µM) | High |
| Target Compound | Dichlorobenzyl ether & dimethyl groups | Promising (IC50 TBD) | Potential |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, and how can reaction yields be improved?
- Methodological Answer : Acylation of the core benzophenanthridine scaffold with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) is a common starting point. Optimize stoichiometry and reaction time to minimize side products. Purification via recrystallization or column chromatography is critical for isolating the final compound in high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use NMR to identify aromatic protons (δ 6.87–8.73 ppm) and hydroxyl groups (δ 10.42 ppm). IR spectroscopy can confirm carbonyl (C=O, ~1782 cm) and phosphoryl (P=O, ~1275 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can stability issues (e.g., hydrolysis or oxidation) during storage or handling be mitigated?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (N/Ar) at low temperatures (-20°C). Use stabilizers like BHT (butylated hydroxytoluene) to prevent oxidative degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in receptor-binding studies?
- Methodological Answer : Employ radioligand displacement assays (e.g., using -labeled analogs) to measure affinity for target receptors. Pair with computational docking studies (e.g., AutoDock Vina) to predict binding modes. Validate via site-directed mutagenesis of receptor residues implicated in docking results .
Q. How can contradictions in biological activity data (e.g., conflicting IC values across studies) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, and cell line/passage number). Use a reference compound as an internal control. Perform meta-analysis of published data to identify outliers or methodological inconsistencies .
Q. What strategies are effective for assessing the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Conduct long-term environmental simulations (e.g., OECD 308 biodegradation tests) to track abiotic/biotic transformations. Use LC-MS/MS to quantify residues in soil/water matrices. Pair with ecological risk assessment models (e.g., USEtox) to predict toxicity thresholds .
Methodological and Theoretical Frameworks
Q. How can a conceptual framework guide the study of structure-activity relationships (SAR) for this compound?
- Methodological Answer : Link SAR to established pharmacological theories (e.g., lock-and-key model for enzyme inhibition). Use QSAR (quantitative SAR) models to correlate substituent electronic properties (Hammett constants) with bioactivity. Validate predictions via synthesis and testing of derivatives .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
